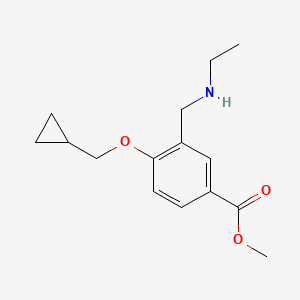![molecular formula C13H24N2 B12078592 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine is a complex organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core, which is a rigid, three-dimensional framework, combined with a cyclopropyl(methyl)amino group. The presence of these structural elements imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Cyclopropylation: The cyclopropyl group can be added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropyl group or the bicyclic core, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced or ring-opened products.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure is valuable in the design of ligands for catalysis and as a scaffold in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The unique structure can interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential leads in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting their activity or modulating their function. The cyclopropyl(methyl)amino group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: Lacks the cyclopropyl(methyl)amino group, making it less complex.
Cyclopropylamine: Simpler structure with only the cyclopropyl and amino groups.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any functional groups.
Uniqueness
The uniqueness of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine lies in its combination of a rigid bicyclic core with a cyclopropyl(methyl)amino group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H24N2 |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
4-[[cyclopropyl(methyl)amino]methyl]bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H24N2/c1-15(11-2-3-11)10-12-4-7-13(14,8-5-12)9-6-12/h11H,2-10,14H2,1H3 |
Clave InChI |
NVDSOXNDAKZTLO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC12CCC(CC1)(CC2)N)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


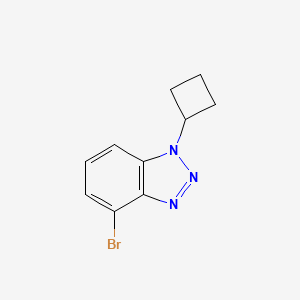

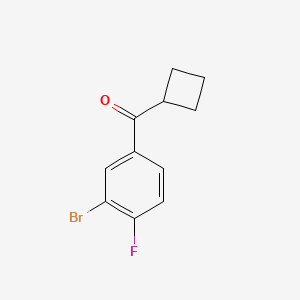

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

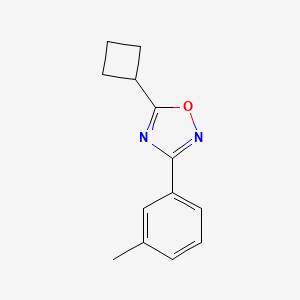

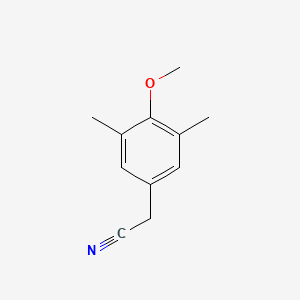
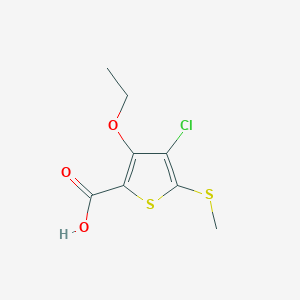
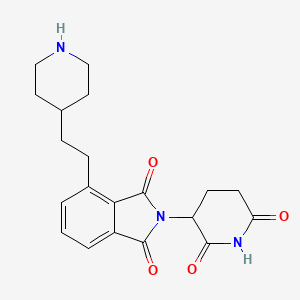
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
